molecular formula C13H17NO5 B13511431 (3-Benzyloxycarbonylaminopropoxy)acetic acid

(3-Benzyloxycarbonylaminopropoxy)acetic acid

Cat. No.: B13511431
M. Wt: 267.28 g/mol
InChI Key: NOMFIZZVZSVRBM-UHFFFAOYSA-N
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Description

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}propoxy)acetic acid typically involves multiple steps. One common method involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of a propoxy group and subsequent acetic acid formation. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}propoxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways. The amino and acetic acid groups can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(Methoxy)carbonyl]amino}propoxy)acetic acid
  • 2-(3-{[(Ethoxy)carbonyl]amino}propoxy)acetic acid
  • 2-(3-{[(Propoxy)carbonyl]amino}propoxy)acetic acid

Uniqueness

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-[3-(phenylmethoxycarbonylamino)propoxy]acetic acid

InChI

InChI=1S/C13H17NO5/c15-12(16)10-18-8-4-7-14-13(17)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,17)(H,15,16)

InChI Key

NOMFIZZVZSVRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCC(=O)O

Origin of Product

United States

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